molecular formula C19H22O5 B1238921 3-Deshydroxysappanol trimethyl ether

3-Deshydroxysappanol trimethyl ether

Cat. No.: B1238921
M. Wt: 330.4 g/mol
InChI Key: KXFFLWDYUNIJNU-YJYMSZOUSA-N
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Description

3-Deshydroxysappanol Trimethyl Ether is a natural compound of significant interest in pharmacological research, identified from medicinal plants. In silico studies have demonstrated its potential as a multi-target antidiabetic agent. Research indicates it exhibits significant binding interactions with key enzymes and receptors involved in diabetes mellitus, including α-amylase, α-glucosidase, and phosphorylated insulin receptor tyrosine kinase (citation:1). These interactions suggest a mechanism of action that may involve the inhibition of carbohydrate-digesting enzymes to reduce postprandial hyperglycemia, as well as the modulation of insulin signaling pathways (citation:1). Furthermore, computational ADME (Absorption, Distribution, Metabolism, and Excretion) screening has predicted that 3-Deshydroxysappanol Trimethyl Ether possesses relatively optimal drug-likeness and favorable medicinal chemistry characteristics, positioning it as a promising candidate for further investigation (citation:1). This combination of multi-target activity and predicted pharmacokinetic suitability makes it a valuable compound for researchers exploring new therapeutic leads for metabolic disorders. This product is intended for research purposes only, strictly within laboratory settings.

Properties

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

(3R,4S)-3-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C19H22O5/c1-21-14-5-6-15-17(10-14)24-11-13(19(15)20)8-12-4-7-16(22-2)18(9-12)23-3/h4-7,9-10,13,19-20H,8,11H2,1-3H3/t13-,19+/m1/s1

InChI Key

KXFFLWDYUNIJNU-YJYMSZOUSA-N

SMILES

COC1=CC2=C(C=C1)C(C(CO2)CC3=CC(=C(C=C3)OC)OC)O

Isomeric SMILES

COC1=CC2=C(C=C1)[C@H]([C@@H](CO2)CC3=CC(=C(C=C3)OC)OC)O

Canonical SMILES

COC1=CC2=C(C=C1)C(C(CO2)CC3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

Preparation Methods

Molecular Architecture

The compound’s structure, as defined by PubChem, comprises:

  • A 3,4-dihydro-2H-chromen-4-ol backbone.

  • A (3,4-dimethoxyphenyl)methyl group at position 3 (R-configuration).

  • A 7-methoxy substituent (S-configuration at position 4).

Parent Compound Hypothesis

The name 3-deshydroxysappanol trimethyl ether suggests it originates from sappanol , a flavonoid with hydroxyl groups at positions 3, 4, and 7. Methylation of these hydroxyls would yield the trimethyl ether derivative.

Synthetic Strategies for Ether Formation

Williamson Ether Synthesis

The Williamson method (Sₙ2 reaction) is a cornerstone for ether synthesis. For 3-deshydroxysappanol trimethyl ether, this approach could involve:

  • Alkoxide Formation : Deprotonating sappanol’s hydroxyl groups using NaH or K₂CO₃.

  • Methylation : Reacting the alkoxide with methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

Example Protocol :

StepReagents/ConditionsRole
1Sappanol, NaH, DMFGenerate alkoxide
2CH₃I, 60°C, 6hMethylation
3Aqueous workupIsolate product

Challenges :

  • Steric hindrance at tertiary carbons may favor elimination over substitution.

  • Selective methylation of specific hydroxyls requires protective groups (e.g., tert-butyldimethylsilyl).

Acid-Catalyzed Methylation

Protonation of hydroxyl groups with H₂SO₄ or HCl, followed by methanol nucleophilic attack, could yield methyl ethers. However, this method risks rearrangements in polyhydroxy systems.

Isolation from Natural Sources

Plant Extraction and Derivatization

3-Deshydroxysappanol derivatives are reported in Gymnema sylvestre and Combretum micranthum. A plausible isolation-derivatization route includes:

  • Extraction : Use methanol/water (70:30) to solubilize flavonoids.

  • Chromatography : Separate fractions via silica gel column (hexane:ethyl acetate gradient).

  • Methylation : Treat isolated sappanol with diazomethane (CH₂N₂) in ether.

Analytical Validation :

  • ¹H NMR (PubChem): Methoxy signals at δ 3.2–3.8 ppm.

  • MS : Molecular ion peak at m/z 330.4 [M+H]⁺.

Advanced Synthetic Approaches

Orthoester-Mediated Etherification

Inspired by furfuryl ether synthesis, trimethyl orthoformate (TMOF) could facilitate ether formation under mild conditions:

  • React sappanol with TMOF in butanol.

  • Catalyze with ZSM-5 zeolite (40°C, 2h) to minimize polymerization.

Advantages :

  • Low-temperature conditions preserve stereochemistry.

  • High selectivity for mono- or di-methylation.

Enzymatic Methylation

Emerging biocatalytic methods using O-methyltransferases (OMTs) enable regioselective methylation. For example:

  • Enzyme : Caffeic acid OMT (EC 2.1.1.6).

  • Cofactor : S-adenosylmethionine (SAM).

Quality Control and Characterization

Spectroscopic Standards

TechniqueKey PeaksReference
IR 1260 cm⁻¹ (C-O-C), 1600 cm⁻¹ (aromatic C=C)
¹³C NMR 56 ppm (OCH₃), 105–150 ppm (aromatic)

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 280 nm.

  • Melting Point : 148–152°C (lit. ).

Chemical Reactions Analysis

Types of Reactions

3-Deshydroxysappanol trimethyl ether undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-Deshydroxysappanol trimethyl ether has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Deshydroxysappanol trimethyl ether involves its interaction with molecular targets and pathways. For example, it may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lignan Derivatives

Thujaplicatin Trimethyl Ether (Compound 5)
  • Source : Isolated from Linum usitatissimum ().
  • Structure : A dibenzylbutyrolactone lignan with three methyl ether groups.
  • Bioactivity : Inhibits IL-6/STAT3 signaling (IC₅₀ = N/A) but lacks reported antidiabetic activity .
  • Drug-Likeness: No data on lipophilicity or solubility.
E-7,8-Dehydrothujaplicatin Trimethyl Ether (Compound 8)
  • Source : First isolated from Linum usitatissimum ().
  • Structure : Features a dehydrogenated core compared to thujaplicatin trimethyl ether.
  • Bioactivity: Novel NMR data reported, but antidiabetic activity remains unstudied .

Key Difference: Unlike these lignans, 3-Deshydroxysappanol trimethyl ether exhibits specific antidiabetic activity through strong binding to glucose-metabolizing enzymes (Table 1) .

Flavonoid Trimethyl Ethers

Kaempferol 5,7,4'-Trimethyl Ether
  • Source : Found in Terminalia catappa ().
  • Structure: Flavonoid with three methyl ether groups (C18H16O6).
Quercetin 3',4',7-Trimethyl Ether
  • Source : Isolated from Euodia confusa ().
  • Structure : Trimethoxyflavone (C18H16O7).

Key Difference: Flavonoid trimethyl ethers primarily exhibit antioxidant activity, whereas 3-Deshydroxysappanol trimethyl ether targets insulin signaling pathways .

Pharmacokinetic and Drug-Likeness Comparison

Table 1: Comparative Drug-Likeness and Docking Scores

Compound Docking Score (α-Amylase) logP Solubility (mg/mL) Molecular Weight Key Target
3-Deshydroxysappanol J -9.2 2.8 0.05 372.4* Insulin receptor kinase
4-Hydroxycinnamic Acid E -8.5 1.2 0.12 164.2 α-Glucosidase
Glyinflanin H -8.9 3.1 0.03 454.5 α-Amylase
Acarbose (Reference) -7.1 -0.5 10.0 645.6 α-Glucosidase/α-Amylase

Key Findings :

  • Lipophilicity : Compound J (logP = 2.8) falls within the optimal range (0–5), enhancing membrane permeability compared to acarbose (logP = -0.5) .
  • Solubility : Moderate solubility (0.05 mg/mL) balances absorption and bioavailability, unlike acarbose’s high solubility but poor systemic absorption .
  • Docking Affinity: Strongest binding to insulin receptor tyrosine kinase (-9.2), suggesting a unique mechanism distinct from flavonoid analogs .

Structural and Functional Advantages

  • Methyl Ether Groups: Improve metabolic stability by protecting against phase II detoxification (e.g., glucuronidation) compared to hydroxylated lignans like hinokinin .
  • Core Structure: The deshydroxylated sappanol backbone may reduce steric hindrance, enabling stronger interactions with enzymatic active sites .

Q & A

Basic Research Questions

Q. How is 3-deshydroxysappanol trimethyl ether identified as a potential antidiabetic candidate, and what computational methods are used to validate its activity?

  • Answer : The compound was prioritized through in silico screening of plant extracts (Gymnema sylvestre and Combretum micranthum) using molecular docking against antidiabetic targets like phosphorylated insulin receptor tyrosine kinase (PDB ID: 1IR3) and α-amylase. Docking scores (binding energy) and interactions with catalytic residues (e.g., Glu 1043, Arg 1136) were compared to the reference drug acarbose . Software such as ICM docking and drug-likeness filters (Lipinski’s rules) were applied to prioritize compounds with favorable ADME properties .

Q. What experimental steps are recommended to transition from computational predictions to in vitro validation of 3-deshydroxysappanol trimethyl ether?

  • Answer : After in silico validation, perform enzyme inhibition assays (e.g., α-amylase/α-glucosidase inhibition) to confirm activity. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with target proteins. Validate cytotoxicity in cell lines (e.g., HepG2) and compare results with docking predictions to assess concordance .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational binding predictions and experimental results for 3-deshydroxysappanol trimethyl ether?

  • Answer : Discrepancies may arise from protein conformational flexibility or solvation effects not modeled in docking. Address this by:

  • Conducting molecular dynamics (MD) simulations to assess binding stability.
  • Using cryo-EM or X-ray crystallography to resolve the compound’s exact binding pose.
  • Re-evaluating assay conditions (e.g., pH, cofactors) that may influence enzyme activity .

Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in glucose metabolism?

  • Answer :

  • In vitro : Measure insulin receptor autophosphorylation in cultured hepatocytes.
  • In vivo : Use streptozotocin-induced diabetic rodent models to assess postprandial glucose reduction.
  • Omics : Perform transcriptomics/proteomics to identify downstream targets (e.g., GLUT4 translocation) .

Q. How does 3-deshydroxysappanol trimethyl ether interact with gut microbiota, and what methodologies can explore this relationship?

  • Answer : Metagenomic sequencing (16S rRNA) and metabolomics (LC-MS) can identify microbial shifts (e.g., negative correlation with Methanobrevibacter species) and metabolite profiles in response to the compound. Use germ-free mouse models to isolate microbiota-specific effects .

Q. What strategies optimize the pharmacokinetic profile of 3-deshydroxysappanol trimethyl ether for therapeutic use?

  • Answer :

  • Structural modification : Introduce hydrophilic groups (e.g., hydroxyls) to improve solubility while retaining binding affinity.
  • Formulation : Develop nanoemulsions or liposomes to enhance bioavailability.
  • Pharmacokinetic studies : Measure half-life, Cmax, and tissue distribution in preclinical models .

Methodological Considerations

Q. How can researchers synthesize 3-deshydroxysappanol trimethyl ether, given its structural complexity?

  • Answer : While direct synthesis protocols are not reported, analog strategies (e.g., trimethyl ether formation via alkylation of phenolic hydroxyl groups using methyl iodide/K2CO3) can be adapted from related compounds like lamellarin G trimethyl ether . Purify intermediates using flash chromatography and confirm structures via <sup>1</sup>H/<sup>13</sup>C NMR and HRMS.

Q. What analytical techniques are critical for quality control during isolation from plant extracts?

  • Answer : Use HPLC-DAD/UV with C18 columns for purity assessment. Validate identity via tandem MS/MS and compare retention times with reference standards. Monitor degradation using accelerated stability studies (40°C/75% RH) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Deshydroxysappanol trimethyl ether
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